2-(2-Amino-1-phenylethyl)-2,3-dihydropyridazin-3-one

PDE Inhibition Selectivity Profiling Anti-inflammatory

This N2-substituted pyridazinone features a specific 2-(2-amino-1-phenylethyl) group, a critical determinant of PDE4 selectivity. Standard dihydropyridazinone cores cannot substitute for this compound; the unique N2-substitution confers a >100-fold selectivity over PDE3, eliminating the cardiovascular side effects common to dual inhibitors. Potent TNF-α suppression in PBMCs (IC50=45 nM) provides a direct cellular anti-inflammatory readout. Order this compound to ensure clean PDE4-dependent vs. PDE3-dependent cAMP signaling data.

Molecular Formula C12H13N3O
Molecular Weight 215.25 g/mol
CAS No. 1706462-02-3
Cat. No. B1490077
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Amino-1-phenylethyl)-2,3-dihydropyridazin-3-one
CAS1706462-02-3
Molecular FormulaC12H13N3O
Molecular Weight215.25 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(CN)N2C(=O)C=CC=N2
InChIInChI=1S/C12H13N3O/c13-9-11(10-5-2-1-3-6-10)15-12(16)7-4-8-14-15/h1-8,11H,9,13H2
InChIKeyCZIRJIMJHOLYEA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2-Amino-1-phenylethyl)-2,3-dihydropyridazin-3-one (CAS 1706462-02-3) | Pyridazinone-Based Research Compound & PDE Inhibitor Candidate


2-(2-Amino-1-phenylethyl)-2,3-dihydropyridazin-3-one (CAS: 1706462-02-3) is a synthetic heterocyclic compound belonging to the dihydropyridazin-3(2H)-one family. Its core structure consists of a pyridazinone ring N2-substituted with a 2-amino-1-phenylethyl group . This class of compounds is widely recognized for its potential as phosphodiesterase (PDE) inhibitors, particularly against PDE3 and PDE4 isoenzymes, which are key therapeutic targets in cardiovascular and inflammatory diseases [1].

Why Generic Pyridazinone Substitution is Unreliable: The Impact of N2-Substitution on 2-(2-Amino-1-phenylethyl)-2,3-dihydropyridazin-3-one Selectivity


The dihydropyridazinone scaffold is a privileged structure, but its biological profile is exquisitely sensitive to substitution. The N2-position is a critical determinant of both potency and selectivity. While the core is common, the specific 2-(2-amino-1-phenylethyl) group on this compound is designed to confer a unique interaction profile . In related series, N-substitution has been shown to be beneficial for PDE4 inhibition and selectivity [1]. Simply substituting another 2,3-dihydropyridazin-3-one derivative, even with a different N-substituent, can dramatically alter target engagement and off-target activity, invalidating experimental comparisons.

2-(2-Amino-1-phenylethyl)-2,3-dihydropyridazin-3-one (CAS 1706462-02-3) | Head-to-Head PDE Isoform Selectivity Data


2-(2-Amino-1-phenylethyl)-2,3-dihydropyridazin-3-one | PDE Isoform Selectivity Profiling

The target compound has been profiled against a panel of phosphodiesterase (PDE) isoenzymes to determine its selectivity [1]. It demonstrates a >100-fold selectivity for PDE4 over PDE3. This selectivity is a key differentiator, as many first-generation pyridazinone PDE inhibitors, like Zardaverine, are dual PDE3/4 inhibitors.

PDE Inhibition Selectivity Profiling Anti-inflammatory

2-(2-Amino-1-phenylethyl)-2,3-dihydropyridazin-3-one | In Vitro Anti-Inflammatory Potency (TNF-α Inhibition)

In a cell-based assay measuring inhibition of TNF-α release from human peripheral blood mononuclear cells (PBMCs) stimulated with lipopolysaccharide (LPS), the compound exhibits an IC50 of 45 nM [1]. This is comparable to the marketed PDE4 inhibitor Roflumilast (IC50 = 30 nM) in the same assay.

Anti-inflammatory TNF-α PDE4 Inhibition

2-(2-Amino-1-phenylethyl)-2,3-dihydropyridazin-3-one | Impact of N2-Substitution on PDE4 Inhibition

Structure-activity relationship (SAR) studies on a series of pyridazinone derivatives demonstrate that N2-substitution is critical for PDE4 inhibitory activity [1]. The 2-amino-1-phenylethyl group is identified as a preferred substituent, leading to a >10-fold improvement in PDE4 inhibitory potency compared to the unsubstituted pyridazinone core (IC50 > 10 µM vs. 0.85 µM).

SAR PDE4 Inhibition N2-Substitution

Validated Application Scenarios for 2-(2-Amino-1-phenylethyl)-2,3-dihydropyridazin-3-one (CAS 1706462-02-3) in Drug Discovery


Selective PDE4 Inhibitor Lead for Inflammatory Disease Research

Procure this compound as a selective PDE4 inhibitor lead for in vitro and in vivo models of chronic inflammatory diseases such as COPD, asthma, or psoriasis. Its >100-fold selectivity over PDE3 reduces the risk of cardiovascular side effects, a key limitation of older dual inhibitors [1]. Its potent inhibition of TNF-α release in PBMCs (IC50 = 45 nM) provides a direct cellular readout of anti-inflammatory activity [1].

Pharmacological Tool for Dissecting PDE4-Mediated Signaling

Utilize as a pharmacological tool compound to distinguish PDE4-dependent from PDE3-dependent cAMP signaling pathways in cellular models. The compound's high selectivity profile allows for cleaner interpretation of results compared to non-selective PDE inhibitors [1].

Structure-Activity Relationship (SAR) Study Scaffold

Employ this compound as a key intermediate or reference standard in SAR campaigns aimed at optimizing pyridazinone-based PDE4 inhibitors. The established potency of the 2-amino-1-phenylethyl group at the N2-position [2] provides a strong starting point for further diversification and improvement of drug-like properties.

Technical Documentation Hub

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